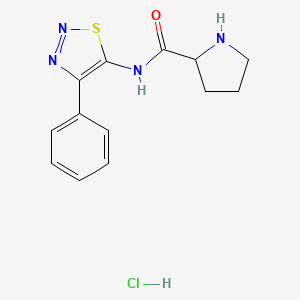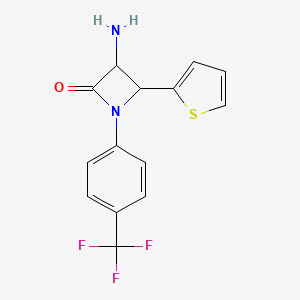
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol It is characterized by the presence of a nitro group, a benzonitrile moiety, and a thiomorpholine ring with an oxidized nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile typically involves the nitration of 2-(1-oxidothiomorpholino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These methods aim to minimize waste and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1-oxidothiomorpholino)aniline.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(1-oxidothiomorpholino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitro-2-(1-oxidopiperidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopyrrolidinyl)benzonitrile
- 5-Nitro-2-(1-oxidopiperazinyl)benzonitrile
Uniqueness
5-Nitro-2-(1-oxidothiomorpholino)benzonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The oxidized nitrogen in the thiomorpholine ring can participate in unique interactions and reactions, making this compound valuable for specific applications .
Propriétés
Formule moléculaire |
C11H11N3O3S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
5-nitro-2-(1-oxo-1,4-thiazinan-4-yl)benzonitrile |
InChI |
InChI=1S/C11H11N3O3S/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-18(17)6-4-13/h1-2,7H,3-6H2 |
Clé InChI |
VWLHSIVULYIDRI-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)



![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)





![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)
